Differential Translational Inhibition Profile: Pikromycin vs. Erythromycin and Clinical Ketolides
Pikromycin exhibits a distinctive translational inhibition profile characterized by substantially higher residual protein synthesis at saturating concentrations compared to erythromycin and clinical ketolides. In comprehensive genetic, biochemical, and crystallographic studies, approximately 40% of cellular proteins continued to be synthesized in the presence of saturating concentrations of Pikromycin and its co-produced analog methymycin [1][2]. This contrasts markedly with erythromycin treatment, where only a few proteins are synthesized, and with the newer-generation ketolides solithromycin and telithromycin, where synthesis of up to 25% of proteins persists [1]. The reduced spectrum of translational inhibition stems from the minimalist macrolide structure of Pikromycin—bearing only a single desosamine sugar without the C-3 cladinose present in erythromycin—and its binding to overlapping but distinct sites within the ribosomal exit tunnel [1].
| Evidence Dimension | Percentage of cellular proteins synthesized at saturating antibiotic concentration |
|---|---|
| Target Compound Data | ~40% residual protein synthesis at saturating concentration |
| Comparator Or Baseline | Erythromycin: only a few proteins synthesized; Solithromycin/Telithromycin: up to 25% residual protein synthesis |
| Quantified Difference | Pikromycin allows ~15 percentage points more residual protein synthesis than clinical ketolides (40% vs. 25%); substantially higher than erythromycin |
| Conditions | Bacterial translation inhibition assay in Escherichia coli; gel electrophoretic analysis of cellular polypeptides |
Why This Matters
For researchers studying context-specific translation inhibition or developing antibiotics with selective protein synthesis suppression, Pikromycin provides a mechanistically distinct tool compound not replicated by erythromycin or commercial ketolides.
- [1] Almutairi, M. M., Svetlov, M. S., Hansen, D. A., Khabibullina, N. F., Klepacki, D., Kang, H. Y., Sherman, D. H., Vázquez-Laslop, N., & Polikanov, Y. S. (2017). Co-produced natural ketolides methymycin and pikromycin inhibit bacterial growth by preventing synthesis of a limited number of proteins. Nucleic Acids Research, 45(16), 9573–9582. View Source
- [2] Almutairi, M. M., Svetlov, M. S., Hansen, D. A., Khabibullina, N. F., Klepacki, D., Kang, H. Y., Sherman, D. H., Vázquez-Laslop, N., & Polikanov, Y. S. (2017). Co-produced natural ketolides methymycin and pikromycin inhibit bacterial growth by preventing synthesis of a limited number of proteins. OSTI.GOV Technical Report, Identifier 1430297. View Source
